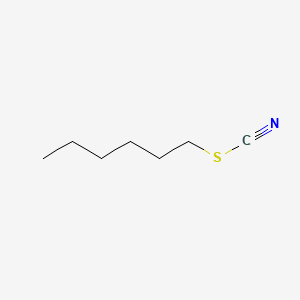

Thiocyanic acid, hexyl ester

Description

Overview of Organic Thiocyanates in Contemporary Chemical Research

Organic thiocyanates are significant compounds in modern chemical research due to their role as precursors to a wide array of sulfur-containing molecules. rsc.orgresearchgate.net They are considered valuable building blocks in the synthesis of various biologically active compounds and are utilized in medicinal chemistry and materials science. researchgate.netresearchgate.net The thiocyanate (B1210189) group can be converted into other functional groups like thiols, thioethers, and isothiocyanates, making them versatile reagents in synthetic organic chemistry. researchgate.netnih.gov Recent research has focused on developing greener and more efficient methods for their synthesis, including photochemical and electrochemical approaches. nih.gov

Significance of Alkyl Thiocyanates as Precursors and Reagents

Alkyl thiocyanates, such as hexyl thiocyanate, serve as important precursors and reagents in a variety of chemical transformations. They are frequently used to introduce the sulfur-containing functional group into organic molecules. researchgate.net For instance, alkyl thiocyanates can be converted into the corresponding alkyl isothiocyanates, which also have significant applications in synthesis. chemrxiv.org They can also be used in the preparation of other sulfur-containing compounds like disulfides and thiocarbamates. researchgate.net The reactivity of the C-S bond in alkyl thiocyanates allows for their use in radical addition reactions to alkenes, leading to homologated products. nih.gov

Current State of Research on Thiocyanic Acid, Hexyl Ester and Related Structures

Research on this compound has primarily focused on its synthesis and its role as a synthetic intermediate. One documented synthetic route involves the reaction of hexyl mercaptan with a cyanogen (B1215507) halide in the presence of a base. google.com Another method involves the conversion of alkyl halides, such as 1-bromohexane (B126081), to the corresponding alkyl thiocyanate using a polymer-supported thiocyanate reagent under mild conditions. researchgate.netchemsrc.com

Hexyl thiocyanate is a useful intermediate for creating other compounds. For example, it can be reacted with sulfuryl chloride and aqueous acetic acid to produce 1-hexanesulfonyl chloride. chemicalbook.com The physical and chemical properties of hexyl thiocyanate have been characterized, and it is described as a liquid at room temperature. chemsrc.com

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H13NS |

| Molecular Weight | 143.25 g/mol |

| CAS Number | 6803-40-3 |

| Density | 0.945 g/cm³ |

| Boiling Point | 218.7 °C at 760 mmHg |

| Flash Point | 86.1 °C |

| Refractive Index | 1.471 |

Data sourced from reference chemsrc.com

Research Gaps and Future Perspectives in this compound Investigations

While the synthetic utility of hexyl thiocyanate as a precursor is established, there appear to be research gaps in its direct biological applications and its use in materials science. Much of the focus remains on the broader class of organic thiocyanates. rsc.orgresearchgate.net Future research could explore the potential biological activities of hexyl thiocyanate itself, moving beyond its role as a synthetic intermediate. Additionally, the incorporation of the hexyl thiocyanate moiety into polymers or other materials could be an area for future investigation, potentially leading to new materials with unique properties. Further studies into greener and more atom-economical methods for its synthesis would also be beneficial. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

hexyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESHFZBHEPQOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218217 | |

| Record name | Thiocyanic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6803-40-3 | |

| Record name | Thiocyanic acid, hexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6803-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Thiocyanohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006803403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylrhodanid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-THIOCYANOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX6IA45CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Thiocyanic Acid, Hexyl Ester

Classical and Contemporary Synthetic Routes to Thiocyanates

The formation of the C-S bond in thiocyanates can be achieved through several fundamental strategies, including nucleophilic substitution, electrophilic attack, and radical reactions. rsc.org These approaches have evolved from classical methods to more advanced, greener alternatives utilizing photocatalysis and electrochemistry. rsc.org

Nucleophilic Substitution Reactions Involving Thiocyanate (B1210189) Anion

One of the most traditional and straightforward methods for synthesizing alkyl thiocyanates is the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate. wikipedia.org In this Sₙ2 reaction, the thiocyanate anion (SCN⁻) acts as the nucleophile, displacing a leaving group (such as bromide, chloride, or tosylate) from the alkyl substrate. organic-chemistry.orgfiveable.me

For the synthesis of hexyl thiocyanate, 1-bromohexane (B126081) or 1-chlorohexane (B165106) would be treated with a thiocyanate salt like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). wikipedia.org The reaction is typically conducted in a polar solvent, such as ethanol, to facilitate the dissolution of the salt. wikipedia.org A primary challenge in this method is the ambident nature of the thiocyanate nucleophile, which can also attack via the nitrogen atom to form the isomeric hexyl isothiocyanate (R-N=C=S). wikipedia.orgtandfonline.com The formation of the thiocyanate (S-bound) product is generally favored with primary alkyl halides like 1-bromohexane, especially under Sₙ2 conditions. tandfonline.com

Modern variations of this reaction aim to improve efficiency and selectivity. For instance, microwave-promoted synthesis in an aqueous medium provides a rapid and efficient route for the nucleophilic substitution of alkyl halides and tosylates with alkali thiocyanates, often without the need for a phase-transfer catalyst. acs.org Another approach involves the use of ionic liquids, which can act as both the solvent and the source of the thiocyanate anion, offering an environmentally attractive protocol with easy recycling of the reaction medium. organic-chemistry.org Ultrasound has also been employed to promote the nucleophilic substitution of tertiary alkyl halides with zinc or titanium thiocyanate, leading to good yields of the corresponding tertiary alkyl thiocyanates. tandfonline.com

| Substrate | Thiocyanate Source | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Halides (e.g., 1-Bromohexane) | NaSCN or KSCN | Boiling ethanol | Classical, straightforward method. | wikipedia.org |

| Alkyl Halides/Tosylates | Alkali Thiocyanates | Microwave, aqueous media | Rapid, efficient, catalyst-free. | acs.org |

| Sulfonate Esters | Ionic Liquids [bmim][SCN] | Solvent-free | Environmentally friendly, recyclable reagent. | organic-chemistry.org |

| Tertiary Alkyl Halides | Zinc or Titanium Thiocyanate | Ultrasound | Good selectivity for tertiary thiocyanates. | tandfonline.com |

| Alcohols | NH₄SCN / SO₂F₂ | Ethyl acetate (B1210297), mild conditions | Direct conversion of alcohols via C-O cleavage. | organic-chemistry.org |

Coupling Reactions for Carbon-Sulfur Bond Formation

Carbon-sulfur bond formation via coupling reactions represents a more modern approach to thiocyanate synthesis. While many examples focus on aryl thiocyanates, the principles can be extended to alkyl derivatives. These methods often involve transition metal catalysis.

A notable example is the copper-catalyzed cross-coupling reaction of arylboronic acids with KSCN to yield aryl thiocyanates. organic-chemistry.org This type of reaction establishes a C-S bond by coupling two different fragments with the aid of a metal catalyst. While direct analogues for forming alkyl thiocyanates from precursors like alkylboronic acids are less common in the initial search results, the development of C-H functionalization offers a promising avenue. Transition metal-catalyzed direct C-H functionalization reactions are emerging as powerful, atom-economical strategies that avoid the need for pre-functionalized starting materials. researchgate.net For instance, a copper-catalyzed method for the site-selective intermolecular C(sp³)-H thiocyanation of aliphatic sulfonamides has been developed, demonstrating the potential for direct conversion of C-H bonds in alkyl chains to C-SCN bonds. researchgate.net

Electrophilic Thiocyanation Processes

Electrophilic thiocyanation involves the reaction of a nucleophilic carbon source with an electrophilic "SCN⁺" species. researchgate.net This approach is commonly used for electron-rich aromatic and heteroaromatic compounds but can also be applied to other nucleophiles. organic-chemistry.orgresearchgate.net The electrophilic thiocyanating agent is often generated in situ or used as a stable reagent.

Common reagents for electrophilic thiocyanation include:

Thiocyanogen ((SCN)₂): A classic but hazardous reagent, often generated electrochemically for safer handling. researchgate.net

N-Thiocyanato Reagents: Stable, solid reagents that are easier to handle. Examples include N-thiocyanatosuccinimide (NTS), N-thiocyanato-dibenzenesulfonimide (NTSI), and N-thiocyanatosaccharin. acs.orgacs.org

Metal Salt/Oxidant Systems: Combinations like ammonium (B1175870) thiocyanate with an oxidant (e.g., ammonium persulfate, oxone, or molecular iodine) can generate the electrophilic species needed for the reaction. acs.orgjchemlett.com

For a substrate like a hexyl derivative, this method would typically require starting with a nucleophilic version of the hexyl group, such as a Grignard reagent (hexylmagnesium bromide) or an enolate, which could then react with an electrophilic thiocyanating agent. The direct electrophilic thiocyanation of an unactivated C-H bond in hexane (B92381) is challenging but represents an active area of research. researchgate.net

| Reagent | Typical Substrates | Conditions | Reference |

|---|---|---|---|

| N-Thiocyanatosaccharin | Arenes, Alkenes, Alkynes | Iron(III) chloride (Lewis acid) | organic-chemistry.orgresearchgate.net |

| Ammonium Thiocyanate / DDQ | Electron-rich (hetero)arenes | Methanol, room temperature | jchemlett.com |

| Ammonium Thiocyanate / Oxone | BODIPY dyes | Methanol, room temperature | jchemlett.com |

| Bromodimethylsulfonium bromide (BDMS) / NH₄SCN | Aromatic and heteroaromatic compounds | Mild conditions | organic-chemistry.org |

Cyanation of Sulfur Species: Nucleophilic and Electrophilic Approaches

An alternative strategy for forming thiocyanates is to start with an organosulfur compound and introduce the cyano group. This "cyanation of sulfur" can be applied to substrates like thiols (mercaptans) and disulfides. chemrevlett.comnih.gov

This approach is highly relevant for the synthesis of hexyl thiocyanate, which could be prepared from 1-hexanethiol (B106883) or dihexyl disulfide. Several methods exist for this transformation:

Using Hypervalent Iodine Reagents: Cyanobenziodoxol(on)e reagents have been shown to effectively cyanate (B1221674) both aliphatic and aromatic thiols and disulfides at room temperature, providing thiocyanates in good yields within minutes. nih.gov

Electrochemical Cyanation: An oxidant- and transition-metal-free method involves the electrochemical cyanation of thiols using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. researchgate.netorganic-chemistry.org

Selectfluor-initiated Cyanation: Disulfides can be converted to thiocyanates using Selectfluor as an oxidant and TMSCN as the cyanation reagent, offering an environmentally friendly protocol. researchgate.net

Interrupted Pummerer Reaction: Sulfoxides can undergo a dealkylative cyanation via an interrupted Pummerer reaction to yield thiocyanates under mild conditions. organic-chemistry.orgacs.org

These methods are advantageous due to the ready availability of thiol starting materials and the high efficiency of the reactions. chemrevlett.com

Radical-Mediated Thiocyanation Reactions

Radical-mediated reactions offer a powerful and increasingly popular method for synthesizing thiocyanates, often allowing for the functionalization of substrates that are unreactive under ionic conditions. researchgate.netresearchgate.net These reactions typically involve the generation of a thiocyanate radical (•SCN), which can then add to unsaturated bonds or participate in C-H functionalization. researchgate.net

Key radical-based strategies include:

Addition to Alkenes and Alkynes: The oxidation of a thiocyanate salt, for example with iron(III) chloride (FeCl₃), can generate the thiocyanate radical. organic-chemistry.org This radical can then add across a double or triple bond. For instance, the reaction with terminal alkynes can lead to (E)-β-(thiocyanato)vinyl sulfones. organic-chemistry.org

Photocatalytic Methods: Visible-light-mediated reactions provide a green approach to generating radicals under mild conditions. rsc.org For example, the decarboxylative functionalization of acrylic acids in the presence of ammonium thiocyanate and an organic dye photocatalyst can produce α-thiocyanate ketones. organic-chemistry.org

C-H Thiocyanation: The direct thiocyanation of C(sp³)-H bonds is a highly desirable but challenging transformation. rsc.org Research in this area is advancing, with strategies involving amidyl radical-mediated 1,5-hydrogen atom transfer (HAT) to achieve functionalization of distal C-H bonds. researchgate.net An AIBN-catalyzed radical reaction has been shown to enable the thiocyanation of C(sp²)-H bonds in specific unsaturated ketones. rsc.org

These radical approaches are at the forefront of modern synthetic chemistry, enabling the construction of complex thiocyanate-containing molecules from simple precursors. researchgate.net

Advanced Synthetic Strategies for Thiocyanic Acid, Hexyl Ester and Analogues

Advanced synthetic strategies for preparing hexyl thiocyanate and its analogues focus on improving efficiency, selectivity, and environmental sustainability. Many of these methods build upon the fundamental reaction types described previously but employ novel catalysts, reagents, or energy sources.

Photoredox Catalysis: This strategy uses light to drive chemical reactions, often under very mild conditions. rsc.org It can be used to generate thiocyanate radicals or to activate substrates for subsequent reaction. researchgate.net For example, a photoredox strategy has been developed to control the ambident reactivity of the thiocyanate group, allowing for selective installation of either thiocyanates or isothiocyanates by modulating the catalyst. researchgate.net

Electrosynthesis: Electrochemical methods use electrical current to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org The direct electrochemical cyanation of thiols is a prime example of a green and efficient method for thiocyanate synthesis. organic-chemistry.org

Enzymatic Catalysis: The combination of enzymes and photocatalysts in cooperative photobiocatalysis has been used for the enantioconvergent decarboxylative thiocyanation of redox-active esters via a radical mechanism. researchgate.net This approach allows for the synthesis of chiral thiocyanates with excellent enantiocontrol.

Stereoinvertive Synthesis: For the synthesis of complex analogues, such as tertiary alkyl thiocyanates, advanced nucleophilic substitution methods have been developed. An InBr₃-catalyzed nucleophilic thiocyanation of cyclopropyl (B3062369) carbinols proceeds with a complete inversion of configuration, creating complex tertiary alkyl thiocyanates with high diastereopurity. acs.org This demonstrates a high level of control over stereochemistry, which is crucial for the synthesis of complex bioactive molecules.

These advanced strategies highlight the ongoing evolution of synthetic chemistry, providing more powerful and sustainable tools for the preparation of compounds like hexyl thiocyanate.

Dealkylative Cyanation of Sulfoxides as a Facile Pathway

A notable method for synthesizing thiocyanates involves the dealkylative cyanation of sulfoxides. organic-chemistry.orgnih.gov This process, which can be described as an interrupted Pummerer reaction, utilizes the electrophilic activation of a sulfoxide (B87167). organic-chemistry.orgnih.gov In a typical procedure, a sulfoxide is treated with triflic anhydride (B1165640) at low temperatures, followed by the addition of trimethylsilyl cyanide. organic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.orgnih.gov

The proposed mechanism involves the initial activation of the sulfoxide by triflic anhydride to form an electrophilic intermediate. nih.gov Subsequent addition of trimethylsilyl cyanide leads to the formation of a cyanosulfonium triflate. nih.gov This intermediate is then dealkylated by the triflate counteranion to yield the thiocyanate and an alkyl triflate. nih.gov The reaction is regioselective, with dealkylation favoring more sterically accessible positions. organic-chemistry.org This methodology is scalable and tolerates a wide variety of substituents, making it a valuable tool for organic synthesis. organic-chemistry.org

Oxidative Cyanation and Dealkylation from Sulfides

Another approach to thiocyanates is through the oxidative cyanation and subsequent dealkylation of sulfides. nih.gov This transformation can be achieved using an oxidant in the presence of a cyanide source. nih.gov For instance, the use of Selectfluor® as an oxidant has been reported to facilitate this conversion without the need for a hypervalent iodine reagent. nih.gov

Metal-Free Regioselective Thiocyanation of (Hetero)aromatic C-H Bonds

Direct C-H bond functionalization represents a highly atom- and step-economical approach to synthesizing aryl thiocyanates. jchemlett.com Metal-free methods for the regioselective thiocyanation of (hetero)aromatic C-H bonds have gained considerable attention. jchemlett.comjchemlett.com These reactions often utilize inexpensive and readily available reagents like ammonium thiocyanate (NH4SCN). jchemlett.com

Various oxidants and conditions have been employed to achieve this transformation. For example, molecular iodine has been shown to be an effective oxidant for the thiocyanation of indole (B1671886) derivatives. jchemlett.com Another protocol uses iodic acid in chloroform (B151607) at room temperature to thiocyanate arenes bearing electron-donating groups. jchemlett.com Visible-light-induced methods have also been developed, using organic dyes like Rose Bengal or eosin (B541160) Y as photocatalysts in the presence of ammonium thiocyanate. jchemlett.com These reactions proceed under mild, metal-free conditions, offering a green and sustainable route to (hetero)aryl thiocyanates. jchemlett.com

Photo- and Electrochemically Induced Thiocyanation Methods

Photo- and electrochemically induced reactions provide green and sustainable alternatives for the synthesis of thiocyanates. rsc.orgnih.gov These methods utilize light or electrical energy to drive the reaction, often without the need for external reagents or initiators. rsc.orgnih.gov Recent years have seen significant advancements in these techniques for the formation of C-S bonds. rsc.orgresearchgate.net

Photochemical methods can involve direct or indirect pathways. nih.gov For instance, visible light, in conjunction with a photocatalyst like Rose Bengal, can be used to synthesize thiocyanates from thiols using ammonium thiocyanate as the cyanide source and air as the oxidant. nih.gov Photoinduced benzylic C-H thiocyanation has also been achieved using Selectfluor® as the oxidant. acs.org

Electrochemical methods offer another avenue for thiocyanate synthesis. nih.gov Electrocatalytic thiocyanation of olefins can generate dithiocyanation products. nih.gov The electrochemical oxidation of ammonium thiocyanate can be used for the selective thiocyanation of aniline (B41778) and phenol (B47542) derivatives. nih.gov Furthermore, an effective electrochemically oxidative α-C–H thiocyanation of ketones has been developed using sodium iodide as a redox catalyst and sodium thiocyanate as the thiocyano source. nih.gov

Utilization of Specific Reagents and Catalytic Systems (e.g., SO2F2, FeCl3, Copper Catalysts)

Specific reagents and catalysts have been employed to facilitate the synthesis of thiocyanates with high efficiency and selectivity.

Sulfuryl Fluoride (B91410) (SO2F2): Sulfuryl fluoride promotes a one-step synthesis of thiocyanates from readily available alcohols. organic-chemistry.org The reaction proceeds through C-O bond cleavage, with ammonium thiocyanate serving as the thiocyanating agent. organic-chemistry.org This method is characterized by its broad functional group compatibility and high yields under mild conditions in ethyl acetate. organic-chemistry.org

Iron(III) Chloride (FeCl3): Iron(III) chloride has been identified as an effective Lewis acid catalyst for the regioselective thiocyanation of arenes. organic-chemistry.orgnih.gov Using N-thiocyanatosaccharin as the electrophilic reagent, this method provides a rapid and mild route to aryl thiocyanates. organic-chemistry.org The protocol exhibits excellent para-selectivity for electron-rich arenes. organic-chemistry.org FeCl3 is believed to activate the N-thiocyanatosaccharin, facilitating the subsequent electrophilic attack on the arene. organic-chemistry.org

Copper Catalysts: Copper-catalyzed reactions have also been developed for thiocyanate synthesis. A copper-catalyzed cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) yields aryl thiocyanates. organic-chemistry.org More recently, a copper-photocatalyzed strategy has been disclosed that allows for selective access to organic thiocyanates and isothiocyanates using benzylic thiocyanates as atom-transfer radical addition (ATRA) reagents. uni-regensburg.deacs.org The electronic nature of the aromatic system plays a crucial role in determining the product selectivity. uni-regensburg.deacs.org Mechanistic studies suggest a radical pathway initiated by a reductive C-S bond cleavage. uni-regensburg.deacs.org

Application of Ionic Liquids in Thiocyanate Synthesis

Ionic liquids (ILs) have emerged as versatile solvents and reagents in organic synthesis. researchgate.net Task-specific ionic liquids, such as 1-n-butyl-3-methylimidazolium thiocyanate ([bmim]SCN), can serve as both the reaction medium and the thiocyanating agent for the conversion of alkyl halides to alkyl thiocyanates. researchgate.net This approach allows for simple product isolation through extraction, and the ionic liquid can be recycled. researchgate.net The use of thiocyanate-based ionic liquids provides an efficient and environmentally attractive protocol for nucleophilic substitution reactions. organic-chemistry.org For example, N-hexylisoquinolinium thiocyanate has been synthesized and characterized for its physicochemical properties. acs.org

Derivatization and Functional Group Interconversions of Thiocyanates

Thiocyanates are valuable synthetic intermediates due to their ability to be converted into a variety of other functional groups. nih.govsolubilityofthings.com This versatility makes them important building blocks in organic and medicinal chemistry. nih.gov

The thiocyanate group can be transformed into several other sulfur-containing functionalities, including:

Isothiocyanates: Thiocyanates can be isomerized to isothiocyanates. nih.govresearchgate.net

Thioureas: Reaction with amines can convert thiocyanates into thioureas. nih.gov

Sulfides, Disulfides, and Thiols: Thiocyanates can serve as precursors for the synthesis of sulfides, disulfides, and thiols. nih.gov

Thioethers and Thiocarbamates: They can also be converted to thioethers and thiocarbamates. nih.gov

These functional group interconversions significantly expand the synthetic utility of hexyl thiocyanate, allowing for the creation of a wide range of more complex molecules. solubilityofthings.com

Interactive Data Table: Synthetic Methodologies for this compound and Related Compounds

| Methodology | Starting Material | Reagents | Key Features |

| Dealkylative Cyanation | Sulfoxide | Triflic anhydride, Trimethylsilyl cyanide | Mild conditions, high yields, regioselective. organic-chemistry.orgnih.gov |

| Oxidative Cyanation | Sulfide | Oxidant (e.g., Selectfluor®), Cyanide source | Avoids hypervalent iodine reagents. nih.gov |

| Metal-Free C-H Thiocyanation | (Hetero)aromatic compound | Ammonium thiocyanate, Oxidant/Photocatalyst | Atom-economical, green, regioselective. jchemlett.com |

| Photochemical Thiocyanation | Thiol or Benzylic C-H | Photocatalyst, NH4SCN or Selectfluor® | Utilizes light energy, mild conditions. nih.govacs.org |

| Electrochemical Thiocyanation | Olefin, Aniline, Ketone | Electrolysis, Thiocyanate source | Reagentless activation. nih.gov |

| SO2F2-Promoted Synthesis | Alcohol | SO2F2, Ammonium thiocyanate | Broad functional group tolerance. organic-chemistry.org |

| FeCl3-Catalyzed Thiocyanation | Arene | FeCl3, N-thiocyanatosaccharin | Fast, mild, para-selective. organic-chemistry.org |

| Copper-Catalyzed Thiocyanation | Arylboronic acid/Benzylic thiocyanate | Copper catalyst, KSCN/Olefin | Cross-coupling or ATRA reactions. organic-chemistry.orguni-regensburg.de |

| Ionic Liquid-Mediated Synthesis | Alkyl halide | Thiocyanate-based ionic liquid | Recyclable medium and reagent. researchgate.net |

Transformation into Thioethers and Disulfides

The conversion of hexyl thiocyanate into thioethers and disulfides is typically achieved through an initial reduction to the corresponding thiol, hexanethiol. This intermediate serves as a direct precursor to both classes of compounds.

Pathway to Thioethers: The synthesis of thioethers from hexyl thiocyanate is a two-step process. First, the thiocyanate is reduced to hexanethiol. One method for this reduction involves using an alkali metal in liquid ammonia, which selectively cleaves the sulfur-cyanide bond. The resulting hexanethiolate can then be reacted with an alkyl halide (e.g., methyl iodide) in a standard Williamson ether synthesis-type reaction to yield the corresponding asymmetric thioether (e.g., hexyl methyl sulfide).

Pathway to Disulfides: Symmetrical disulfides are formed via the oxidation of thiols. Following the reduction of hexyl thiocyanate to hexanethiol, a mild oxidizing agent such as iodine (I₂) can be introduced. This induces the coupling of two thiol molecules to form dihexyl disulfide, a symmetrical disulfide. This interconversion between a free thiol and a disulfide is a fundamental redox reaction in sulfur chemistry. rsc.orgrsc.org The process involves the oxidation of the thiol, where each sulfur atom loses a bond to hydrogen and gains a bond to the other sulfur atom. rsc.orgrsc.org

Formation of Sulfonylcyanides and Thiocarbamates

Hexyl thiocyanate can be directly converted into sulfonylcyanides and thiocarbamates through oxidation and acid-catalyzed hydrolysis, respectively.

Sulfonylcyanides: The oxidation of alkyl thiocyanates provides a direct route to sulfonyl cyanides (R-SO₂CN). Research has shown that reacting aliphatic thiocyanates with potent oxidizing agents like m-chloroperbenzoic acid or peroxomonosulphate effectively converts the sulfide-level sulfur to the sulfonyl level while retaining the cyanide group. researchgate.netwikipedia.org This transformation establishes a method for synthesizing hexylsulfonyl cyanide from hexyl thiocyanate.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Alkyl Thiocyanate (e.g., Hexyl thiocyanate) | m-Chloroperbenzoic acid | Alkylsulfonyl cyanide (e.g., Hexylsulfonyl cyanide) | wikipedia.org |

| Alkyl Thiocyanate (e.g., Hexyl thiocyanate) | Peroxomonosulphate | Alkylsulfonyl cyanide (e.g., Hexylsulfonyl cyanide) | researchgate.net |

Thiocarbamates: The Riemschneider thiocarbamate synthesis is a named reaction that directly converts alkyl thiocyanates into thiocarbamates. researchgate.netacs.org The process involves treating the thiocyanate with a strong acid, such as sulfuric acid, followed by hydrolysis with cold water. researchgate.netresearchgate.net This reaction offers a direct pathway to produce S-hexyl thiocarbamate from hexyl thiocyanate. acs.org

Synthesis of Thioesters and Related Sulfur-Containing Compounds

The synthesis of thioesters from hexyl thiocyanate is not a direct conversion but proceeds through the hexanethiol intermediate. Thioesters are organosulfur compounds with the general structure R-C(=O)-S-R'. organic-chemistry.org

The common pathway involves two sequential steps:

Reduction to Thiol: Hexyl thiocyanate is first reduced to hexanethiol.

Acylation of Thiol: The resulting hexanethiol is then acylated to form the thioester. This can be achieved by reacting the thiol with a carboxylic acid in the presence of a dehydrating agent (like DCC) or, more commonly, by reacting it with a more reactive carboxylic acid derivative such as an acyl chloride. organic-chemistry.org For example, reacting hexanethiol with acetyl chloride would yield S-hexyl ethanethioate.

This multi-step approach leverages the nucleophilicity of the thiol intermediate, which readily attacks the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org

Pathways to Nitrogen and Sulfur Heterocycles (e.g., Imidazoles, Thiazoles)

The use of hexyl thiocyanate in the synthesis of nitrogen and sulfur heterocycles typically proceeds via its isomerization to hexyl isothiocyanate (R-N=C=S). Isothiocyanates are highly versatile intermediates for constructing various heterocyclic systems due to the electrophilicity of the central carbon atom. researchgate.net

For example, in the synthesis of thiazoles, a common method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. While hexyl thiocyanate is not a direct reactant, its isomer, hexyl isothiocyanate, can be used in related cyclization reactions. Isothiocyanates can react with various nucleophiles in multi-component reactions to form heterocycles such as 2-iminothiazolidin-4-ones or 1,2,4-thiadiazoles. The initial step required would be the conversion of hexyl thiocyanate to its more reactive isothiocyanate isomer. researchgate.net

Isomerization Studies: Thiocyanate to Isothiocyanate Conversion

The conversion of alkyl thiocyanates to their corresponding isothiocyanate isomers is a well-documented thermal or catalytic rearrangement. acs.org While certain allylic thiocyanates isomerize readily upon heating, the conversion of saturated alkyl derivatives like hexyl thiocyanate is more challenging and typically requires more forcing conditions. acs.org

Research has demonstrated that this isomerization can be effectively carried out in the vapor phase at elevated temperatures, generally between 200 °C and 400 °C, in the presence of an isomerization catalyst. Suitable catalysts for this process include anhydrous silica (B1680970) gel, which can be used alone or impregnated with salts such as an alkali metal thiocyanate or zinc chloride. This vapor-phase catalytic method minimizes the formation of byproducts that can occur during prolonged liquid-phase heating and allows for a continuous manufacturing process.

| Reactant | Catalyst | Temperature Range (°C) | Phase | Product | Reference |

|---|---|---|---|---|---|

| Lower Alkyl Thiocyanate (e.g., Hexyl thiocyanate) | Anhydrous Silica Gel | 200 - 400 | Vapor | Lower Alkyl Isothiocyanate (e.g., Hexyl isothiocyanate) | |

| Lower Alkyl Thiocyanate (e.g., Hexyl thiocyanate) | Silica Gel with Zinc Chloride | 200 - 400 | Vapor | Lower Alkyl Isothiocyanate (e.g., Hexyl isothiocyanate) |

Biological and Pharmacological Activities of Thiocyanates and Hexyl Thiocyanate Analogues

Antimicrobial Properties and Mechanisms

The antimicrobial effects of thiocyanates are multifaceted, involving direct action against pathogens and participation in host defense systems. The activity can vary based on the specific chemical structure of the thiocyanate (B1210189) compound.

Antibacterial Activity

Organic thiocyanates have demonstrated notable antibacterial properties. For instance, a study on allylic thiocyanates revealed moderate-to-high activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In some cases, the antibacterial efficacy of these compounds was comparable to the antibiotic imipenem. nih.gov While direct studies on the antibacterial effects of hexyl thiocyanate are not extensively documented, the known activity of other organic thiocyanates suggests a potential for similar properties.

The antibacterial action of the thiocyanate group is also linked to the innate immune system of mammals. The thiocyanate anion (SCN⁻) is a crucial component of the lactoperoxidase system, which is found in bodily fluids like saliva and milk. researchgate.netnih.govnih.gov This system catalyzes the oxidation of thiocyanate by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a potent antibacterial agent. acs.orgnih.gov HOSCN exerts its effect by oxidizing sulfhydryl groups on bacterial proteins, thereby disrupting essential metabolic processes. acs.org

Table 1: Antibacterial Activity of Selected Thiocyanate Analogues

| Compound/System | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Allylic Thiocyanates | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate-to-high activity, comparable to Imipenem in some cases. | nih.gov |

| Lactoperoxidase/SCN⁻/H₂O₂ System | Escherichia coli | Inhibition of bacterial respiration through oxidation of sulfhydryl groups. | acs.org |

| Benzyl (B1604629) isothiocyanate (BITC) | Campylobacter jejuni | Potent bactericidal activity. | nih.gov |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | Bactericidal activity. | nih.gov |

Antifungal Activity

The antifungal properties of thiocyanate-related compounds have also been a subject of interest. Isothiocyanates, isomers of organic thiocyanates, have shown significant antifungal activity against various fungal strains. researchgate.net For example, isothiocyanates extracted from horseradish root demonstrated concentration-dependent inhibition of pathogenic dermal fungi. researchgate.net The proposed mechanism for this antifungal action is the induction of oxidative stress. researchgate.net

A specific hexyl-containing compound, S-Hexyl-S'-Chloromethyl-cyanodithiocarbimate (CHED), has been identified as an effective antifungal agent for the preservation of leather, indicating that the presence of a hexyl group in such molecules can be compatible with potent antifungal effects. nih.gov While this compound is structurally more complex than hexyl thiocyanate, it highlights the potential for hexyl-substituted sulfur-nitrogen compounds to exhibit fungicidal properties.

Table 2: Antifungal Activity of Selected Thiocyanate Analogues

| Compound | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Isothiocyanates (from Horseradish) | Pathogenic dermal fungi | Concentration-dependent growth inhibition. | researchgate.net |

| Ethyl isothiocyanate (EITC) | Candida albicans | Inhibition of planktonic growth and biofilm formation. | royalsocietypublishing.org |

| S-Hexyl-S'-Chloromethyl-cyanodithiocarbimate (CHED) | Leather-infesting fungi | Effective antifungal preservative for leather. | nih.gov |

Role in Host Defense Mechanisms (e.g., Hypothiocyanous Acid Formation)

A key aspect of the biological activity of thiocyanates is their role in the innate immune system. The thiocyanate ion is utilized by peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), in the presence of hydrogen peroxide to generate hypothiocyanous acid (HOSCN). acs.orgnih.gov HOSCN is a powerful antimicrobial agent that is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. nih.gov

This system is particularly important in mucosal linings, such as in the respiratory tract and oral cavity, where it provides a first line of defense against invading pathogens. acs.org The antimicrobial action of HOSCN is attributed to its ability to selectively oxidize thiol groups on microbial proteins, leading to the disruption of cellular functions and eventual cell death. nih.gov While HOSCN is toxic to microbes, it is generally better tolerated by host cells, making it an effective and selective component of the host's defense arsenal. acs.org

Antioxidant Activities and Cellular Defense Modulation

In addition to their antimicrobial properties, thiocyanates and their analogues can modulate cellular defense mechanisms, including exhibiting antioxidant activities.

Induction of Phase II Detoxification Enzymes (e.g., Glutathione (B108866) S-Transferases, Quinone Reductase)

Isothiocyanates, which are isomers of organic thiocyanates like hexyl thiocyanate, are well-known inducers of phase II detoxification enzymes. nih.govasm.org These enzymes play a crucial role in protecting cells from oxidative stress and chemical carcinogens. Key phase II enzymes include glutathione S-transferases (GSTs) and quinone reductase (QR).

For instance, 6-(methylsulfinyl)hexyl isothiocyanate has been shown to increase the activity of quinone reductase in a dose-dependent manner. nih.gov This induction of QR is associated with an increase in the expression of its corresponding mRNA. nih.gov Similarly, various plant-derived isothiocyanates have been found to increase the tissue levels of both GST and QR in animal models. nih.gov The ability of these compounds to upregulate phase II enzymes is a significant aspect of their cellular protective effects. Structural analysis has shown that hexyl isothiocyanate can be conjugated to glutathione and binds to the active site of GSTA1, a member of the glutathione S-transferase family. acs.org

Interaction with Reactive Oxygen Species and Thiol-Based Antioxidants

The thiocyanate ion itself can act as an antioxidant by scavenging highly reactive oxygen species. acs.org For example, thiocyanate can react with and detoxify hypochlorous acid (HOCl), a potent and damaging oxidant produced by myeloperoxidase during inflammation. acs.org This reaction produces the less-damaging HOSCN, thereby protecting host tissues from excessive oxidative damage while still generating a compound with antimicrobial properties. acs.org

Hypothiocyanous acid, the product of thiocyanate oxidation, readily reacts with thiol-containing molecules, such as the major intracellular antioxidant glutathione (GSH). nih.gov The reaction of HOSCN with thiols is highly specific and can lead to the reversible oxidation of these important antioxidant molecules. This interaction is central to both the antimicrobial effects of HOSCN and its role in modulating the cellular redox environment. While HOSCN can oxidize cellular thiols, mammalian cells possess enzymatic systems, such as thioredoxin reductase, that can reduce these oxidized products, thus regenerating the protective thiol pool. nih.gov

Enzyme Inhibition Studies

The thiocyanate group has been identified as a crucial pharmacophore in the inhibition of several key enzymes involved in host defense, microbial resuscitation, and cellular regulation.

Thiocyanate (SCN⁻) is a significant modulator of peroxidase enzymes, particularly myeloperoxidase (MPO). MPO is a component of the innate immune system that uses hydrogen peroxide (H₂O₂) to oxidize halides, primarily chloride (Cl⁻), into potent microbicidal agents like hypochlorous acid (HOCl). medchemexpress.com However, excessive HOCl production can cause damage to host tissues during chronic inflammation. medchemexpress.com

Thiocyanate acts as a preferred substrate for MPO, competitively inhibiting the formation of HOCl. medchemexpress.comresearchgate.net The enzyme catalyzes the two-electron oxidation of thiocyanate to produce hypothiocyanous acid (HOSCN), a less damaging and more selective antimicrobial agent compared to HOCl. researchgate.netnih.gov This modulation of MPO's catalytic activity is a key protective mechanism. For instance, studies have shown that thiocyanate can prevent HOCl-mediated death in macrophages, cells relevant to the formation of atherosclerotic lesions. medchemexpress.com In a mouse model of Parkinson's disease, treatment with thiocyanate was shown to reduce the oxidation and chlorination of alpha-synuclein, counteracting the deleterious oxidative effects of MPO. smu.ac.za

The interaction between thiocyanate and peroxidases is not limited to MPO. The lactoperoxidase system, found in saliva and airway lining fluid, utilizes thiocyanate and hydrogen peroxide to inhibit the growth and metabolism of bacteria such as Streptococcus cremoris. researchgate.net Structural studies have confirmed the presence of the product, hypothiocyanate (OSCN⁻), in the distal heme cavity of inhibited bovine lactoperoxidase, providing molecular insight into this inhibitory mechanism. nih.gov

| Substrate | Oxidized Product | Relative Effect on Host Cells |

|---|---|---|

| Chloride (Cl⁻) | Hypochlorous Acid (HOCl) | High potential for oxidative damage |

| Thiocyanate (SCN⁻) | Hypothiocyanous Acid (HOSCN) | Less damaging, more selective antimicrobial |

Resuscitation promoting factors (Rpfs) are a family of proteins secreted by actinobacteria, including Mycobacterium tuberculosis, that are essential for the reactivation of dormant cells. nih.govnih.gov This process is a key target for developing drugs against latent tuberculosis. A class of compounds known as nitrophenylthiocyanates (NPTs) was discovered to inhibit the muralytic (cell wall hydrolyzing) activity of Rpfs. nih.gov

Subsequent research demonstrated that the thiocyanate group is a critical component for this inhibitory activity. elsevierpure.com Studies on benzoylphenyl thiocyanates, which lack the nitro group of the original NPTs, found that molecules such as 3-benzoylphenyl thiocyanate and 4-benzoylphenyl thiocyanate retained maximum inhibitory activity against the RpfB protein. nih.govwesleyan.edu This finding underscores that the thiocyanate moiety, attached to an aryl scaffold, is a key structural feature for inactivating the catalytic activity of Rpf proteins, thereby preventing the resuscitation of dormant mycobacteria. nih.govwesleyan.edu The inactivation mechanism involves the binding of the thiocyanate-containing compound to the catalytic site of the RpfB enzyme. elsevierpure.com

| Compound Class | Key Functional Group | Observed Activity | Reference |

|---|---|---|---|

| Nitrophenylthiocyanates (NPTs) | -SCN, -NO₂ | Inhibit muralytic activity of Rpfs with IC₅₀ of 1–7 µg/ml. | nih.gov |

| Benzoylphenyl thiocyanates | -SCN | Demonstrated maximum activity in enzymatic and resuscitation assays. | wesleyan.edu |

Sirtuin 1 (Sirt1) is a NAD⁺-dependent lysine (B10760008) deacetylase that plays a crucial role in regulating cellular processes like DNA repair, metabolism, and cell survival. nih.govmdpi.com Its dysregulation is associated with various diseases, including cancer. mdpi.com A new class of selective Sirt1 inhibitors, named Sirtuin 1 inhibiting thiocyanates (S1th), has been identified through screening and docking studies. nih.gov

A key discovery was a thienopyrimidone molecule featuring a phenyl thiocyanate moiety that selectively inhibits Sirt1 with an IC₅₀ of 13 μM. nih.gov Crucially, structural analogues that lacked the thiocyanate functional group showed no inhibitory activity. nih.govmdpi.com This finding reveals that the thiocyanate group is essential for both the affinity and selectivity of these compounds toward Sirt1. nih.govmdpi.com The most active compounds in this class exhibited IC₅₀ values down to 5 μM and demonstrated antiproliferative activity and inhibition of migration in cervical cancer cells. nih.gov Docking studies suggest the phenyl thiocyanate moiety is located in the adenine (B156593) pocket of the enzyme. nih.gov

The sodium-iodide symporter (NIS) is an integral membrane protein responsible for the active transport of iodide into the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones. nih.gov Thiocyanate is a well-established competitive inhibitor of NIS. By competing with iodide for uptake, thiocyanate can disrupt thyroid function, an effect that is particularly relevant in populations with moderate iodine deficiency.

The inhibitory potency of thiocyanate relative to other NIS inhibitors has been quantified. In one study using Chinese hamster ovary cells expressing human NIS, perchlorate (B79767) was found to be 15 times more potent than thiocyanate on a molar basis at inhibiting iodide uptake. The data are consistent with a common mechanism of simple competitive interaction at the symporter. This inhibitory action is clinically observed in smokers, who have elevated blood levels of thiocyanate and may exhibit compensatory increases in serum thyroglobulin to overcome the partial inhibition of NIS.

| Anion | Relative Potency (vs. Perchlorate = 1) |

|---|---|

| Perchlorate (ClO₄⁻) | 1 |

| Thiocyanate (SCN⁻) | 1/15 |

| Iodide (I⁻) | 1/30 |

| Nitrate (NO₃⁻) | 1/240 |

Anti-inflammatory Mechanisms

While the thiocyanate ion itself has been investigated for anti-inflammatory properties, particularly in the context of modulating MPO activity, the direct effects of organic thiocyanates on specific inflammatory enzymes like COX-2 and iNOS are less defined.

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively.

Based on available scientific literature, there is no direct evidence to suggest that thiocyanic acid, hexyl ester, or other simple alkyl and aryl thiocyanates suppress the expression of COX-2 or iNOS. However, it is noteworthy that a class of isomeric compounds, the isothiocyanates (-N=C=S), demonstrates significant activity in this area. For example, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a compound found in wasabi, has been shown to strongly suppress COX-2 and iNOS expression in macrophages by blocking multiple signal transduction pathways. nih.govnih.gov Although thiocyanates and isothiocyanates are isomers, their distinct chemical structures and reactivities mean that the biological activities of one class cannot be directly attributed to the other without specific experimental evidence.

Modulation of Inflammatory Cytokine Production

Thiocyanate (SCN⁻), the substrate for the enzyme myeloperoxidase (MPO), has been shown to modulate inflammatory responses. In studies involving atherosclerosis-prone mice, supplementation with SCN⁻ led to a decrease in the serum levels of the pro-inflammatory cytokine interleukin-6 (IL-6) and an increase in interleukin-10 (IL-10), a cytokine associated with the resolution of inflammation. nih.gov Further research in a cystic fibrosis infection model indicated that nebulized SCN⁻ could decrease the production of pro-inflammatory cytokines. nih.gov

Analogues such as (R)-1-isothiocyanato-6-(methylsulfinyl)-hexane [(R)-6-HITC], a major isothiocyanate from wasabi, have also demonstrated significant effects on cytokine production in ex vivo models. acs.org In lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, (R)-6-HITC treatment significantly mitigated the overproduction of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, and TNF-α. acs.org Similarly, 6-(methylsulfonyl) hexyl isothiocyanate (6-MITC) has been noted to inhibit various inflammatory factors, including inflammatory cytokines, at the transcription factor and promoter levels. mdpi.com

Another related compound, 6-(Methylsulfinyl) hexyl isothiocyanate (6-MSITC), was found to inhibit the production of IL-6 and CXCL10 in TNF-α-stimulated human oral epithelial cells. researchgate.netmdpi.com

| Compound/Ion | Model System | Effect on Cytokine Production |

| Thiocyanate (SCN⁻) | Atherosclerosis-prone mice | Decreased IL-6, Increased IL-10 nih.gov |

| (R)-6-HITC | LPS-stimulated murine peritoneal macrophages | Decreased IL-1β, IL-6, IL-17, TNF-α acs.org |

| 6-MITC | General (transcription level) | Inhibits inflammatory cytokines mdpi.com |

| 6-MSITC | TNF-α-stimulated human oral epithelial cells | Inhibited IL-6 and CXCL10 production researchgate.netmdpi.com |

Interference with Signal Transduction Pathways in Macrophages

The immunomodulatory effects of thiocyanates and their analogues are linked to their ability to interfere with key intracellular signaling pathways. In macrophages, thiocyanate (SCN⁻) has been shown to modulate the phosphorylation of mitogen-activated protein kinases (MAPKs) in response to oxidative stress induced by hypochlorous acid (HOCl). nih.gov

The wasabi-derived isothiocyanate (R)-6-HITC has been identified as a potent modulator of inflammatory signaling in mouse peritoneal macrophages. acs.org It was found to inhibit key signaling pathways including MAPKs (specifically ERK, JNK, and p38), the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, and both canonical and noncanonical inflammasome pathways. acs.org Furthermore, 6-(Methylsulfinyl) hexyl isothiocyanate (6-MSITC) has been reported to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκB-α. mdpi.com The NF-κB pathway is a critical regulator of inflammatory mediator production. mdpi.comnih.gov

| Compound | Model System | Signaling Pathway(s) Inhibited |

| Thiocyanate (SCN⁻) | Macrophages | Modulates MAPK phosphorylation nih.gov |

| (R)-6-HITC | Mouse peritoneal macrophages | MAPKs (ERK, JNK, p38), JAK2/STAT3, Inflammasome pathways acs.org |

| 6-MSITC | Human breast cancer cells | NF-κB pathway mdpi.com |

Antiproliferative and Anticancer Research

Induction of Apoptosis in Cancer Cell Lines

Several hexyl thiocyanate analogues have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Phenylhexyl isothiocyanate (PHI) was shown to induce apoptosis in human leukemia HL-60 cells both in culture and in xenograft mouse models. nih.gov The apoptotic effect of PHI in tumors was confirmed by the cleavage of poly ADP-ribose polymerase (PARP), a target of caspases that execute apoptosis. researchgate.net

Similarly, 6-(methylsulfonyl)hexyl isothiocyanate (6-MITC) was found to trigger apoptosis in transformed leukemia cells through an extrinsic pathway, as evidenced by a significant increase in the activation of caspase-8. researchgate.net Other isothiocyanates, such as phenethyl isothiocyanate (PEITC), induce apoptosis in cervical cancer cells by increasing intracellular reactive oxygen species (ROS) and activating caspase-3. frontiersin.org Isothiocyanates are generally recognized for their pro-apoptotic effects against several types of cancer. nih.govuees.edu.ec

| Compound | Cancer Cell Line | Key Apoptotic Mechanism |

| Phenylhexyl isothiocyanate (PHI) | Human leukemia HL-60 | Caspase activation (inferred from PARP cleavage) nih.govresearchgate.net |

| 6-(methylsulfonyl)hexyl isothiocyanate (6-MITC) | Leukemia cells | Extrinsic pathway (Caspase-8 activation) researchgate.net |

| Phenethyl isothiocyanate (PEITC) | Cervical cancer cells (CaSki, HeLa) | ROS generation, Caspase-3 activation frontiersin.org |

Modulation of Cell Cycle Progression

Interference with the cell cycle is another key mechanism through which thiocyanates and their analogues exert antiproliferative effects. Sinapine thiocyanate (ST) was found to significantly induce G2/M phase arrest in pancreatic cancer cell lines (PANC-1, MIA PaCa-2, and AsPC-1). nih.gov

This effect is mirrored by related isothiocyanate compounds. Phenylhexyl isothiocyanate (PHI) was observed to inhibit cell cycle progression in tumors by down-regulating cyclin expression and up-regulating cyclin-dependent kinase (cdk)-inhibitors. nih.gov In prostate cancer cells, treatment with phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) resulted in cell cycle arrest in the G2/M phase, which was associated with a decrease in the concentration of cell division cycle (Cdc) regulators like Cyclin B1. nih.gov Furthermore, 6-(methylsulfonyl)hexyl isothiocyanate (6-MITC) has been shown to slow down or block the cell cycle of Jurkat and HL-60 leukemia cells in a dose- and time-dependent manner. researchgate.net

| Compound | Cancer Cell Line(s) | Effect on Cell Cycle |

| Sinapine thiocyanate (ST) | Pancreatic cancer (PANC-1, MIA PaCa-2, AsPC-1) | G2/M phase arrest nih.gov |

| Phenylhexyl isothiocyanate (PHI) | Leukemia | Inhibition of cell cycle progression nih.gov |

| Phenethyl isothiocyanate (PEITC) | Prostate cancer | G2/M phase arrest nih.gov |

| 6-(methylsulfonyl)hexyl isothiocyanate (6-MITC) | Leukemia (Jurkat, HL-60) | Cell cycle slowdown and blockage researchgate.net |

Inhibition of Cancer Cell Migration and Colony Formation

The ability to prevent cancer cell spread is a critical aspect of anticancer research. Sinapine thiocyanate demonstrated a significant inhibitory effect on both colony formation and mobility of pancreatic cancer cells. nih.gov

Analogues such as phenethyl isothiocyanate (PEITC) have been shown to inhibit the migration and invasion of human colon cancer HT29 cells. nih.gov This inhibition was linked to the suppression of multiple signal transduction pathways, leading to reduced expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during metastasis. nih.gov A study on C6 glioma cells also found that various isothiocyanates, including phenethyl isothiocyanate (PEITC) and sulforaphane, could inhibit cell migration and invasion by blocking FAK/JNK-mediated MMP-9 expression. skku.edu Isothiocyanates are generally noted for their anti-migratory effects in several cancers. nih.govuees.edu.ec

| Compound | Cancer Cell Line(s) | Observed Effect |

| Sinapine thiocyanate | Pancreatic cancer | Inhibition of colony formation and mobility nih.gov |

| Phenethyl isothiocyanate (PEITC) | Human colon cancer (HT29) | Inhibition of migration and invasion nih.gov |

| Isothiocyanates (general) | C6 glioma cells | Inhibition of migration and invasion skku.edu |

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of certain hexyl thiocyanate analogues. Specifically, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a major bioactive compound in Wasabi, has been investigated for its effects in a murine model of Alzheimer's disease. nih.govnih.gov

In mice with Alzheimer's-like pathology induced by β-amyloid oligomers, treatment with 6-MSITC was found to ameliorate memory impairments. nih.govnih.gov The neuroprotective activity of 6-MSITC was attributed to its ability to decrease apoptosis and neuroinflammation in the brain. nih.gov It also helped restore a physiological oxidative status and interfered positively with the Nrf2-pathway, which is involved in cellular protection against oxidative stress. nih.gov These findings suggest that 6-MSITC may offer a promising avenue for neuroprotection. nih.govnih.gov

Other Biological Activities

Antiplatelet Effects

There is no specific information available in the reviewed literature regarding the antiplatelet effects of this compound. Studies on antiplatelet agents cover a wide range of compounds, but hexyl thiocyanate has not been identified as a subject of this research. nih.govmdpi.com

Nematicidal Activity

While organic thiocyanates as a class of compounds are mentioned to have potential nematicidal bioactivities, specific studies detailing the nematicidal activity of this compound against any nematode species were not found. nih.gov

Research into the nematicidal properties of related sulfur-containing organic compounds from plants frequently focuses on the isothiocyanate isomer. For instance, hexyl isothiocyanate, an isomer of hexyl thiocyanate, has been identified as an active nematicidal compound from rucola (Eruca sativa). sigmaaldrich.com This compound has a different chemical structure (R-N=C=S) compared to hexyl thiocyanate (R-S-C≡N), and their biological activities cannot be assumed to be identical. General studies confirm that isothiocyanates are the most commonly investigated breakdown products of glucosinolates for nematicidal effects. researchgate.net

Phytotoxicity and Allelopathic Interactions

Specific data on the phytotoxicity and allelopathic interactions of the organic compound this compound is not present in the available literature.

Research on the phytotoxicity of thiocyanates has centered on the effects of the inorganic ionic thiocyanate (SCN⁻). mdpi.com Studies have shown that ionic thiocyanate, which can be produced in soil from the decomposition of Brassicaceae seed meals, can be bioherbicidal and cause phytotoxicity, inhibiting the emergence and growth of certain plants like carrots. nih.gov However, this relates to the inorganic anion and not the specific covalent ester, hexyl thiocyanate.

Analytical Methodologies for Characterization and Detection of Thiocyanates

Spectrophotometric Techniques for Quantification

Spectrophotometry offers accessible and often rapid methods for quantifying thiocyanate (B1210189), typically by measuring the absorbance of a colored product formed in a chemical reaction. These methods are generally designed for the quantification of the inorganic thiocyanate ion. Therefore, for the analysis of an organic ester like hexyl thiocyanate, a preliminary hydrolysis step to release the SCN⁻ ion would be necessary.

Reaction with Ferric Ions: A foundational method for thiocyanate detection involves its reaction with ferric (Iron(III)) ions. In a weakly acidic solution, Fe³⁺ ions react with thiocyanate ions to form a series of intensely blood-red complex ions, primarily [Fe(SCN)(H₂O)₅]²⁺. scienceinschool.orgrsc.orgcanterbury.ac.nzmystrica.com The intensity of the color is directly proportional to the thiocyanate concentration and can be quantified by measuring the absorbance at its maximum wavelength, which is approximately 480 nm. scienceinschool.orgrsc.orgjst.go.jp This reaction provides a simple and extremely sensitive test for the presence of even small amounts of thiocyanate. mystrica.com To enhance the stability of the colored complexes, which can be unstable in aqueous solutions, nonionic surfactants may be added. jst.go.jp

Table 1: Key Parameters for Ferric Ion-Based Thiocyanate Quantification

| Parameter | Description | Reference(s) |

| Reagent | Iron(III) Chloride (FeCl₃) or Ferric Ammonium (B1175870) Sulfate (B86663) | scienceinschool.org, researchgate.net |

| Product | Blood-red [Fe(SCN)(H₂O)₅]²⁺ complex | mystrica.com |

| λmax | ~480 nm | scienceinschool.org, rsc.org |

| Key Advantage | Simplicity and high sensitivity | mystrica.com |

| Consideration | Complex can be unstable; surfactants can improve stability | jst.go.jp |

Pyridine-Barbituric Acid Method: This colorimetric method is based on the König reaction. nemi.gov It first involves the chlorination of thiocyanate, typically using chloramine-T, to form cyanogen (B1215507) chloride (CNCl). nemi.govhach.com The cyanogen chloride then reacts with a pyridine (B92270) compound, which subsequently complexes with barbituric acid (or a derivative like 1,3-dimethyl barbituric acid) to form a reddish-violet polymethine dye. hach.comsigmaaldrich.com The absorbance of this dye is measured to determine the original thiocyanate concentration. nemi.govacs.org This method is widely used for the analysis of cyanide and thiocyanate in various matrices. nemi.govacs.org

The König reaction is a versatile chemical principle used for the detection of cyanide and its derivatives, including thiocyanate. rsc.orgrsc.org The fundamental mechanism involves two main steps. First, the thiocyanate ion is converted into a cyanogen halide, such as cyanogen chloride or cyanogen bromide, by an oxidizing agent like chloramine-T or hypochlorite. researchgate.netresearchgate.net In the second step, the cyanogen halide cleaves the pyridine ring of a pyridine-containing reagent to form glutaconic aldehyde. This intermediate then condenses with a compound that has an active methylene (B1212753) group, such as barbituric acid or pyrazolone, to produce a stable and intensely colored polymethine dye. nemi.govresearchgate.netresearchgate.net The intensity of the resulting color is then measured spectrophotometrically for quantification. researchgate.net Several variations of this method exist, utilizing different pyridine derivatives and condensation agents to optimize sensitivity and stability for specific applications. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques provide powerful tools for separating thiocyanates from complex sample matrices and offer high sensitivity and specificity for their detection. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the target analyte.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of the thiocyanate ion and non-volatile organic thiocyanates. nih.gov Various HPLC modes can be employed, including reverse-phase and ion chromatography. nih.govmdpi.com In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase to separate compounds based on their hydrophobicity. researchgate.net For the thiocyanate ion, specific methods using mixed-mode columns, such as the Newcrom BH column, have been developed, often utilizing a mobile phase of acetonitrile (B52724) and an ammonium acetate (B1210297) buffer with UV detection around 235 nm. sielc.com

For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This approach allows for the simultaneous determination of multiple compounds, such as cyanide and thiocyanate, in complex biological samples like plasma. nih.gov In such methods, derivatization may be employed to improve chromatographic behavior and detection sensitivity. nih.gov

Table 2: Example HPLC Conditions for Thiocyanate Analysis

| Parameter | Condition | Reference(s) |

| Technique | Reverse-Phase HPLC | nih.gov |

| Column | Newcrom BH, 4.6x150 mm | sielc.com |

| Mobile Phase | Acetonitrile/Water (50/50) with 50 mM Ammonium Acetate (pH 5.0) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 235 nm | sielc.com |

| Alternative Detection | Tandem Mass Spectrometry (MS/MS) for high sensitivity | nih.gov |

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds. Organic thiocyanates, such as methyl, ethyl, and other alkyl thiocyanates, are often sufficiently volatile to be analyzed directly by GC. rsc.orgresearchgate.net This allows for their separation from a sample matrix and quantification using various detectors. When coupled with Mass Spectrometry (GC-MS), the technique provides definitive identification of the compounds based on their mass spectra. nih.gov This is particularly valuable for confirming the presence of specific thiocyanate esters in complex mixtures like explosive residues. sci-hub.se The analysis of alkyl thiocyanates by GC is a well-established technique. rsc.org

While volatile organic esters like hexyl thiocyanate can often be analyzed directly, non-volatile forms, such as the inorganic thiocyanate ion (SCN⁻), require chemical modification to become suitable for GC analysis. scispace.com Derivatization is the process of converting a chemical compound into a product (a derivative) of similar chemical structure that is more volatile and thermally stable. acs.org This strategy is essential for analyzing inorganic thiocyanate in biological and environmental samples using GC. acs.orgnih.gov

Common derivatization strategies involve alkylation reactions. For instance, inorganic thiocyanate can be reacted with pentafluorobenzyl bromide (PFB-Br) in the presence of a phase-transfer catalyst to form the volatile derivative pentafluorobenzyl thiocyanate. nih.govnih.gov This derivative is highly responsive to electron-capture detection (ECD), allowing for very sensitive quantification. nih.gov Another approach is the methylation of thiocyanate using reagents like dimethyl sulfate to produce methyl thiocyanate, a volatile compound that can be readily analyzed by GC with a flame thermionic detector (FTD). acs.orgresearchgate.net These methods effectively transform the non-volatile thiocyanate ion into a derivative that can be easily separated and detected by gas chromatography.

Table 3: Common Derivatization Strategies for Thiocyanate GC Analysis

| Derivatizing Agent | Resulting Volatile Derivative | Target Analyte | Reference(s) |

| Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl thiocyanate | Thiocyanate ion (SCN⁻) | nih.gov, nih.gov |

| Dimethyl sulfate | Methyl thiocyanate | Thiocyanate ion (SCN⁻) | acs.org, researchgate.net |

| Sodium p-toluenesulfonchloramide | Cyanogen chloride | Cyanide and Thiocyanate ions | nih.gov |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Reaction Headspace Gas Chromatography for Alkylating Agents

Reaction Headspace Gas Chromatography (GC) is a robust method for the determination of polar alkylating agents, such as esters of methanesulfonic acid and dimethyl sulfate. The technique involves derivatization, where the target analytes react with aqueous sodium thiocyanate to form corresponding alkyl thiocyanates and alkyl isothiocyanates. These derivatives, unlike the original analytes, are sufficiently volatile to be readily analyzed by static headspace GC.

This derivatization is essential because direct GC analysis of polar alkylating agents is often difficult, especially within complex matrices. The reaction with the thiocyanate ion produces a mixture of isomers (alkyl thiocyanates and isothiocyanates), but this is a minor drawback as on-column isomerization is reported to be negligible. For lower alkyl derivatives, the amounts of isothiocyanates formed are often low.

The primary advantage of this method is its sensitivity and applicability for routine analysis. When coupled with mass spectrometry (MS), detection limits can be pushed below 0.05 µg ml⁻¹ in the injection solution. This sensitivity allows for the monitoring of trace levels of alkylating agents, for instance, in pharmaceutical drug substances to ensure they are below specified limits, such as 1 µg g⁻¹.

Key Parameters for Reaction Headspace GC of Alkylating Agents

| Parameter | Description | Source |

|---|---|---|

| Principle | Derivatization of polar alkylating agents with sodium thiocyanate to form volatile alkyl thiocyanates/isothiocyanates for GC analysis. | |

| Analytes | Methyl, ethyl, and isopropyl esters of methanesulfonic acid; dimethyl sulfate. | |

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID). | |

| Detection Limit (MS) | Below 0.05 µg ml⁻¹. | |

| Application | Quantification of residual alkylating agents in pharmaceutical substances. |

Considerations for On-Column and Catalytically-Promoted Derivatization

Derivatization is a critical step in rendering thiocyanate and related compounds amenable to analysis by methods like Gas Chromatography. A key consideration during the GC analysis of thiocyanate derivatives is the potential for on-column isomerization, which could complicate quantification. However, for the derivatives formed from alkylating agents, studies have shown that on-column isomerization is negligible under typical analytical conditions.

Catalytically-promoted derivatization enhances the efficiency of the reaction. One such approach is extractive alkylation, which can be used for determining cyanide and its metabolite, thiocyanate, in blood. In this procedure, a phase-transfer catalyst, such as tetradecyldimethylbenzylammonium chloride, is used along with an alkylating agent like pentafluorobenzyl bromide (PFB-Br). The catalyst facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase where it is simultaneously derivatized with PFB-Br. The resulting semi-volatile derivative can then be effectively analyzed by GC-MS. This method allows for the quantification of thiocyanate in both occupationally exposed and non-exposed individuals.

Ion Exchange Chromatography

Ion Exchange Chromatography (IC), specifically anion exchange chromatography, is a widely used technique for the determination of thiocyanate in various matrices, including biological fluids and food products. The method provides a specific and sensitive means of separating the thiocyanate anion from other components in a sample.

For the analysis of plasma, a high-performance liquid chromatographic (HPLC) method based on anion exchange can be employed. Following a simple ultrafiltration step to remove proteins, the sample is injected into the IC system. Detection is commonly carried out using an ultraviolet (UV) detector set at a wavelength of 210 nm. This approach has proven useful in clinical medicine and forensic science, particularly for analyzing plasma from fire victims as an additional measure for cyanide exposure.

To handle more complex matrices like raw milk, IC can be combined with advanced sample preparation techniques. An aqueous two-phase system (ATPS) can be used for the separation and enrichment of thiocyanate prior to IC analysis. This pre-treatment step is rapid, simple, and helps to minimize interference from other milk components, thereby improving the sensitivity and reliability of the determination.

Performance of IC-UV Method for Thiocyanate in Plasma

| Parameter | Value/Finding | Source |

|---|---|---|

| Technique | An |

Environmental Chemistry and Ecological Considerations of Thiocyanates

Environmental Pathways and Transport of Thiocyanates

The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with different environmental media, including water, soil, and air. Organic thiocyanates like hexyl thiocyanate (B1210189) can enter the environment through industrial effluents. mdpi.com The thiocyanate moiety (SCN-) is the primary component of concern regarding environmental mobility and impact.

Once in the aquatic environment, the behavior of hexyl thiocyanate is influenced by its solubility and potential for degradation. While many simple inorganic thiocyanate salts are soluble in water, organic esters may have lower solubility. mdpi.com The hexyl group, being a six-carbon alkyl chain, imparts a degree of hydrophobicity to the molecule.

In soil, the mobility of thiocyanates is a key consideration. Compounds with a tendency to adsorb to soil particles are less likely to leach into groundwater. This adsorption is often related to the organic carbon content of the soil. chemsafetypro.com The degradation of thiocyanates in the environment can occur through both biotic and abiotic processes. Microbial degradation is a significant pathway for the breakdown of thiocyanate in soil and water. mdpi.com Several bacterial species are capable of utilizing thiocyanate as a source of nitrogen, carbon, and sulfur. researchgate.netscispace.comebi.ac.uk The hydrolysis of organic thiocyanates can also occur, leading to the formation of other compounds and potentially releasing the thiocyanate ion. wikipedia.org

The potential for volatilization from water surfaces is another transport pathway. This is influenced by the compound's vapor pressure and Henry's Law constant. For organic compounds with moderate hydrophobicity, volatilization can be a relevant environmental fate process. nih.gov

Computational Modeling for Environmental Fate Assessment

In the absence of extensive experimental data, computational models, specifically Quantitative Structure-Activity Relationships (QSAR), are valuable tools for predicting the environmental fate of chemicals. nih.gov These models use the molecular structure of a compound to estimate key physicochemical properties that govern its environmental behavior.

The octanol-water partition coefficient (KOW), typically expressed as its logarithm (log KOW), is a critical parameter for assessing a chemical's hydrophobicity. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium. chemsafetypro.com A higher log KOW value indicates greater lipophilicity and a higher potential to associate with organic matter and bioaccumulate in organisms. For Thiocyanic acid, hexyl ester, the estimated log KOW provides insight into its environmental partitioning.

| Compound | CAS Number | Parameter | Predicted Value | Method |

|---|---|---|---|---|

| This compound | 6803-40-3 | log KOW | 3.30 | XlogP3-AA Estimation |